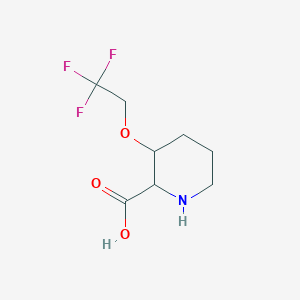
3-(2,2,2-trifluoroethoxy)piperidine-2-carboxylic acid, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2,2-trifluoroethoxy)piperidine-2-carboxylic acid, mixture of diastereomers, is a compound of significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-trifluoroethoxy)piperidine-2-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced via nucleophilic substitution reactions using reagents like 2,2,2-trifluoroethanol and a suitable leaving group.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-trifluoroethoxy)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
3-(2,2,2-trifluoroethoxy)piperidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2,2,2-trifluoroethoxy)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The piperidine ring can interact with various receptors and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid: Similar structure but with a pyridine ring.
3-(2,2,2-trifluoroethoxy)aniline: Contains an aniline group instead of a piperidine ring.
3-(2,2,2-trifluoroethoxy)propanoic acid: Features a propanoic acid group.
Uniqueness
3-(2,2,2-trifluoroethoxy)piperidine-2-carboxylic acid is unique due to its combination of a piperidine ring and a trifluoroethoxy group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in medicinal chemistry.
Properties
Molecular Formula |
C8H12F3NO3 |
|---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
3-(2,2,2-trifluoroethoxy)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C8H12F3NO3/c9-8(10,11)4-15-5-2-1-3-12-6(5)7(13)14/h5-6,12H,1-4H2,(H,13,14) |
InChI Key |
JNKDWLCNCXJUGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(NC1)C(=O)O)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



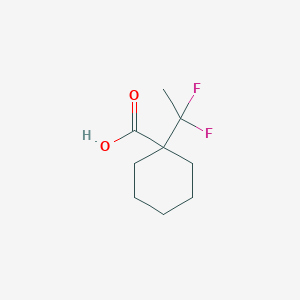
![6-chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13580720.png)
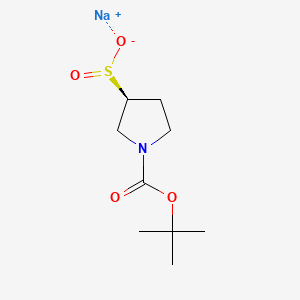

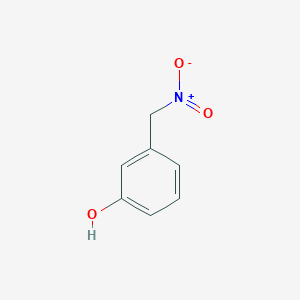
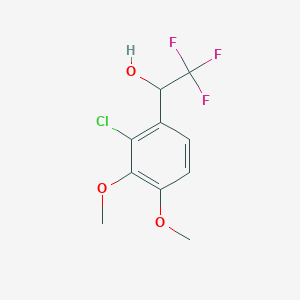
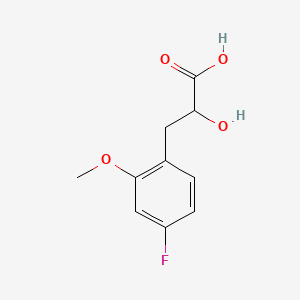
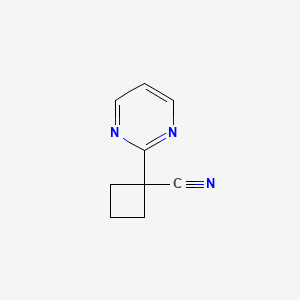
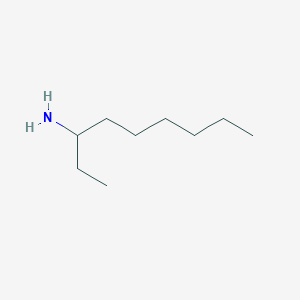
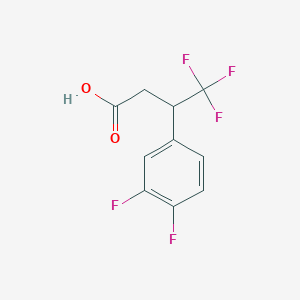
![(2Z)-3-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B13580771.png)
![5-Methyl-2-[(piperazin-1-yl)methyl]phenol](/img/structure/B13580784.png)
![2-[1-butyl-5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13580785.png)
